molecular formula C18H19BrN2O4 B5762415 3-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide

3-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide

Cat. No. B5762415
M. Wt: 407.3 g/mol
InChI Key: WVWROAWJPVWYFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide, also known as BDBI, is a chemical compound that has gained attention in the scientific community due to its potential for various applications. BDBI is a benzimidazole derivative that has shown promise in the fields of medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

3-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide has been studied for its potential use in various fields of research. In medicinal chemistry, 3-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide has been shown to possess antitumor activity against human cancer cell lines. In biochemistry, 3-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide has been used as a probe to study the binding properties of proteins. In pharmacology, 3-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide has been studied as a potential drug candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 3-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide is not fully understood. However, it has been suggested that 3-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide may act as an inhibitor of protein kinases, which are enzymes that play a critical role in cellular signaling pathways. By inhibiting protein kinases, 3-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide may disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
3-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide can induce cell cycle arrest and apoptosis in cancer cells. 3-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that 3-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide can inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide in lab experiments is its high potency and selectivity. 3-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide has been shown to be effective at low concentrations, which makes it a useful tool for studying protein kinases and their role in cellular signaling pathways. However, one limitation of using 3-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide. One area of interest is the development of 3-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide analogs with improved solubility and pharmacokinetic properties. Another area of interest is the identification of specific protein kinases that are targeted by 3-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide. This information could be used to develop more targeted therapies for cancer and other diseases. Additionally, 3-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide could be used as a tool to study the role of protein kinases in other cellular processes, such as inflammation and immune response.

Synthesis Methods

The synthesis of 3-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide involves the reaction of 3-bromoaniline with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with cyanamide to produce 3-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide. This method has been optimized to produce high yields of 3-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide with good purity.

properties

IUPAC Name

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 3,4-diethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O4/c1-3-23-15-9-8-13(11-16(15)24-4-2)18(22)25-21-17(20)12-6-5-7-14(19)10-12/h5-11H,3-4H2,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWROAWJPVWYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)ON=C(C2=CC(=CC=C2)Br)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC(=CC=C2)Br)\N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 3,4-diethoxybenzoate

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